molecular formula C12H22ClN3O2 B078791 1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea CAS No. 13909-10-9

1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea

Cat. No. B078791
CAS RN: 13909-10-9
M. Wt: 275.77 g/mol
InChI Key: VELVBXHUHDAZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea, commonly known as CENU, is a chemical compound that has been widely used in scientific research due to its potential as an antitumor agent. CENU belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target brain tumors. In

Mechanism Of Action

CENU exerts its antitumor effects by alkylating DNA and RNA, which leads to the inhibition of DNA replication and protein synthesis. This ultimately results in cell death. CENU is also known to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

CENU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. CENU has also been shown to inhibit the activity of certain enzymes, such as glutathione reductase and superoxide dismutase, which are involved in protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

CENU has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. CENU is also highly soluble in water, which makes it easy to administer to cells in culture. However, CENU has some limitations. It is toxic to both cancer and normal cells, which can make it difficult to use in vivo. Additionally, CENU is highly reactive and can form adducts with proteins, which can interfere with the interpretation of experimental results.

Future Directions

There are several future directions for research on CENU. One area of interest is the development of new analogs of CENU that have improved efficacy and reduced toxicity. Another area of interest is the use of CENU in combination with other drugs to enhance its antitumor effects. Additionally, there is a need for further studies on the mechanism of action of CENU and its effects on normal cells. Finally, there is a need for studies on the pharmacokinetics and pharmacodynamics of CENU in vivo, which will help to determine its potential as a therapeutic agent.

Synthesis Methods

CENU can be synthesized by reacting 3-(3,3,5-trimethylcyclohexyl)urea with nitrous acid and 2-chloroethylamine hydrochloride. The reaction yields CENU as a yellow solid with a melting point of 145-147°C.

Scientific Research Applications

CENU has been extensively studied for its potential as an antitumor agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including gliomas, melanomas, and lung cancer cells. CENU has also been found to be effective in crossing the blood-brain barrier, making it a promising candidate for treating brain tumors.

properties

CAS RN

13909-10-9

Product Name

1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea

Molecular Formula

C12H22ClN3O2

Molecular Weight

275.77 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea

InChI

InChI=1S/C12H22ClN3O2/c1-9-6-10(8-12(2,3)7-9)14-11(17)16(15-18)5-4-13/h9-10H,4-8H2,1-3H3,(H,14,17)

InChI Key

VELVBXHUHDAZSG-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O

Other CAS RN

13909-10-9

synonyms

1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.